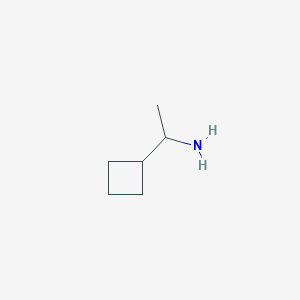

1-Cyclobutylethan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5(7)6-3-2-4-6/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGHPMLCHFTAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611871 | |

| Record name | 1-Cyclobutylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60637-96-9 | |

| Record name | 1-Cyclobutylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of Cyclobutyl-Containing Chiral Amines: A Technical Guide to Synthesis and Application

Foreword: Unlocking New Dimensions in Drug Discovery with Strained Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, chiral amines stand as privileged structures, integral to a vast number of active pharmaceutical ingredients (APIs). This guide delves into a particularly compelling subclass: cyclobutyl-containing chiral amines. The cyclobutane motif, a four-membered carbocycle, is far from being a simple saturated spacer. Its inherent ring strain (~26 kcal/mol) and unique puckered conformation bestow upon it a rigid three-dimensional geometry that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] When appropriately incorporated, this strained ring system can serve as a bioisostere for larger, more flexible groups or even aromatic rings, offering a pathway to escape the "flatland" of traditional drug design and explore new chemical space.[1][2]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic methods to provide a deeper understanding of the causality behind experimental choices, the validation inherent in robust protocols, and a clear-eyed view of the strategic advantages offered by these unique chiral building blocks. We will explore the cutting edge of asymmetric synthesis, from sophisticated transition metal catalysis to the elegance of biocatalytic transformations, providing not just the "how" but the critical "why" that underpins the discovery of novel cyclobutyl-containing chiral amines.

I. The Strategic Value of the Cyclobutyl Moiety in Chiral Amines

The incorporation of a cyclobutane ring into a chiral amine is a deliberate strategic choice aimed at leveraging its distinct stereochemical and physical properties. Unlike more conformationally mobile cycloalkanes, the cyclobutane scaffold provides a rigid framework that can lock a molecule into a bioactive conformation, thereby enhancing its interaction with a biological target.[1] This conformational restriction can lead to significant gains in potency and selectivity.

Furthermore, the increased sp³ character of cyclobutane-containing fragments can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, which are critical for oral bioavailability. The unique vectoral projection of substituents from the puckered cyclobutane ring allows for precise orientation of pharmacophoric elements in three-dimensional space, a feature that is increasingly exploited in rational drug design. Several marketed drugs and clinical candidates now feature the cyclobutane motif, underscoring its growing importance in medicinal chemistry.[1][2][3]

II. Asymmetric Synthesis of Cyclobutyl-Containing Chiral Amines: A Multi-pronged Approach

The synthesis of enantiomerically pure cyclobutyl amines presents a significant challenge due to the difficulty in controlling stereochemistry on a small, strained ring. However, a number of powerful strategies have emerged, which can be broadly categorized into:

-

Catalytic Asymmetric Reactions on Prochiral Cyclobutane Precursors: These methods involve the enantioselective functionalization of a pre-existing cyclobutane ring.

-

Strain-Release Driven Syntheses: These innovative approaches utilize highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), to construct the cyclobutane core with concomitant introduction of functionality.

-

Biocatalytic Methods: Leveraging the exquisite selectivity of enzymes, biocatalysis offers a green and highly efficient route to chiral cyclobutyl amines.

The following sections will provide a detailed exploration of these key strategies, complete with experimental protocols and comparative data to guide the practicing chemist.

III. Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis stands as a cornerstone for the enantioselective synthesis of chiral cyclobutanes. Rhodium, palladium, and cobalt complexes, in conjunction with chiral ligands, have proven particularly adept at orchestrating a variety of transformations with high levels of stereocontrol.

A. Rhodium-Catalyzed Asymmetric 1,4-Addition to Cyclobutenes

A powerful strategy for the synthesis of chiral cyclobutanes involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters. This method allows for the creation of two contiguous stereocenters with high diastereoselectivity and enantioselectivity. The choice of chiral diene ligand is critical for achieving high levels of stereocontrol.

Caption: Workflow for Rh-catalyzed asymmetric 1,4-addition.

The selection of the chiral diene ligand has a dramatic effect on both the yield and stereoselectivity of the reaction. The following table summarizes the performance of various ligands in the rhodium-catalyzed addition of phenylboronic acid to a model cyclobutene substrate.

| Ligand | Yield (%) | dr (trans:cis) | ee (%) |

| (S,S)-Ph-bod | 95 | >95:5 | 98 |

| (R,R)-Me-bod | 92 | >95:5 | 96 |

| (S,S)-f-bod | 98 | >95:5 | 99 |

| (R)-BINAP | 85 | 80:20 | 90 |

Table 1. Comparison of chiral diene ligands for the Rh-catalyzed asymmetric 1,4-addition. Data synthesized from representative literature.

Materials:

-

[Rh((S,S)-Ph-bod)Cl]₂ (1.0 mol%)

-

Cyclobutene-1-carboxylate ester (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/H₂O (10:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add [Rh((S,S)-Ph-bod)Cl]₂ (1.0 mol%), the cyclobutene-1-carboxylate ester (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

-

Add degassed 1,4-dioxane/H₂O (10:1 v/v) to achieve a substrate concentration of 0.1 M.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the chiral cyclobutane.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Causality of Experimental Choices: The use of a mixed solvent system (dioxane/H₂O) is crucial for the solubility of both the organic substrates and the inorganic base. Potassium carbonate acts as a base to activate the boronic acid for transmetalation to the rhodium center. The chiral diene ligand creates a chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack on the cyclobutene.

B. Palladium-Catalyzed Enantioselective C-H Arylation

Another powerful strategy for the synthesis of chiral cyclobutanes is the palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes. This approach utilizes a directing group strategy, where a tertiary amine coordinates to the palladium catalyst, directing C-H activation at the γ-position on the cyclobutane ring. The use of a chiral amino acid ligand is key to achieving high enantioselectivity.[4]

Caption: Palladium-catalyzed enantioselective C-H arylation.

IV. Strain-Release Driven Synthesis from Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes are highly strained molecules that serve as versatile precursors for the synthesis of functionalized cyclobutanes. The relief of ring strain provides a strong thermodynamic driving force for reactions that cleave the central C1-C3 bond. This reactivity has been harnessed in a variety of transformations to produce substituted cyclobutylamines.

A particularly elegant strategy involves the Lewis acid-catalyzed reaction of BCBs with triazinanes, which proceeds through a formal (3+2+2) cycloaddition followed by a ring-opening to yield syn-diastereoselective cyclobutylamines.[5][6]

Caption: Synthesis of cyclobutylamines from BCBs.

Materials:

-

Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)

-

1,3,5-Trialkyltriazinane (1.2 equiv)

-

Scandium triflate (Sc(OTf)₃) (10 mol%)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the BCB derivative (1.0 equiv) and Sc(OTf)₃ (10 mol%).

-

Add anhydrous DCM to achieve a substrate concentration of 0.2 M.

-

Cool the solution to 0 °C and add the 1,3,5-trialkyltriazinane (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the syn-cyclobutylamine.

Self-Validation and Mechanistic Insight: The high diastereoselectivity of this reaction is a key feature. The Lewis acid activates the BCB towards nucleophilic attack by the formaldimine generated in situ from the triazinane. The reaction proceeds through a concerted or stepwise cycloaddition to form a transient 2,4-diazabicyclo[4.1.1]octane (aza-BCO) intermediate, which then undergoes a ring-opening to furnish the thermodynamically favored syn-disubstituted cyclobutylamine. The stereochemical outcome is a direct consequence of the concerted nature of the cycloaddition and the defined geometry of the intermediate.

V. Biocatalytic Approaches to Chiral Cyclobutyl Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer unparalleled selectivity under mild reaction conditions, often obviating the need for protecting groups and reducing waste streams. For the synthesis of chiral cyclobutyl amines, two main biocatalytic strategies are particularly relevant: lipase-catalyzed kinetic resolution and transaminase-catalyzed asymmetric synthesis.[7][8][9]

A. Lipase-Catalyzed Kinetic Resolution of Racemic Cyclobutylamines

Kinetic resolution is a robust method for separating a racemic mixture of chiral compounds. In this approach, a lipase selectively acylates one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer.

Caption: Lipase-catalyzed kinetic resolution of a racemic cyclobutylamine.

Materials:

-

Racemic cyclobutylamine (1.0 equiv)

-

Immobilized Candida antarctica lipase B (CAL-B) (20-50 mg/mmol substrate)

-

Acyl donor (e.g., ethyl acetate) (solvent and reagent)

-

Anhydrous molecular sieves

-

Celatom® for filtration

-

Silica gel for column chromatography

Procedure:

-

To a flask containing the racemic cyclobutylamine (1.0 equiv), add ethyl acetate as the solvent and acyl donor.

-

Add immobilized CAL-B (20-50 mg/mmol substrate) and anhydrous molecular sieves.

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC, aiming for approximately 50% conversion.

-

Once the desired conversion is reached, filter the reaction mixture through a pad of Celatom® to remove the immobilized enzyme.

-

Wash the enzyme with fresh solvent. The enzyme can often be dried and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the acylated amine from the unreacted amine by silica gel column chromatography.

-

The acylated amine can be deprotected by hydrolysis (acidic or basic) to yield the other enantiomer of the amine.

Trustworthiness of the Protocol: The success of a kinetic resolution hinges on the careful monitoring of the reaction to stop at or near 50% conversion. Over- or under-reaction will compromise the enantiomeric excess of both the product and the remaining starting material. The use of immobilized enzyme simplifies the workup and allows for catalyst recycling, enhancing the sustainability of the process.

B. Transaminase-Catalyzed Asymmetric Synthesis

Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. By using a prochiral cyclobutanone as the substrate, a chiral cyclobutylamine can be synthesized with high enantioselectivity. This approach is an asymmetric synthesis, not a resolution, and therefore can theoretically achieve a 100% yield of the desired enantiomer.

The choice of transaminase and the amine donor can significantly impact the conversion and enantioselectivity of the reaction.

| Transaminase Source | Amine Donor | Conversion (%) | ee (%) |

| Arthrobacter sp. | Isopropylamine | >99 | >99.5 |

| Vibrio fluvialis | Alanine | 95 | >99 |

| Engineered E. coli | Benzylamine | 98 | >99 |

Table 2. Performance of different transaminases in the asymmetric synthesis of a chiral cyclobutylamine. Data synthesized from representative literature.[8][9]

VI. Conclusion and Future Outlook

The synthesis of novel cyclobutyl-containing chiral amines is a vibrant and rapidly evolving field of research. The unique conformational constraints and physicochemical properties imparted by the cyclobutane ring make these compounds highly valuable scaffolds in drug discovery. As we have seen, a diverse and powerful toolkit of synthetic methods is now available to the medicinal chemist, ranging from sophisticated transition metal-catalyzed C-H functionalizations and asymmetric additions to elegant and sustainable biocatalytic transformations.

The continued development of new catalytic systems with improved efficiency and broader substrate scope will undoubtedly accelerate the discovery of novel chiral cyclobutylamines. In particular, the fusion of different synthetic strategies, such as the combination of strain-release chemistry with asymmetric catalysis, holds immense promise for accessing previously unattainable chemical space. As our understanding of the interplay between the three-dimensional structure of these strained rings and their biological activity deepens, we can anticipate the emergence of a new generation of innovative therapeutics built upon the cyclobutane framework. This guide serves as a foundational resource for those poised to contribute to this exciting endeavor.

VII. References

-

Goetzke, F. W., et al. (2022). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Nature Communications, 13(1), 1177. Available at: [Link]

-

Mondal, S., et al. (n.d.). Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes. Publication Source Not Found.

-

Kelly, C. B., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(34), 9947-9966. Available at: [Link]

-

Zhu, C., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. Available at: [Link]

-

Das, P., et al. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. Available at: [Link]

-

De Nanteuil, F., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Available at: [Link]

-

Dembitsky, V. M. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Publication Source Not Found.

-

Magre, M., et al. (n.d.). Asymmetric hydrogenation for the synthesis of chiral amines. ResearchGate. Available at: [Link]

-

Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2025). Pathway-divergent coupling of alkynes and cyclobutenes through enantioselective cobalt catalysis. ResearchGate. Available at: [Link]

-

Aguado, G. P., et al. (n.d.). Stereoselective Rh-Catalyzed Hydrogenation of Cyclobutyl Chiral Enamides: Double Stereodifferentiation vs Catalyst-Controlled Diastereoselection. Scilit. Available at: [Link]

-

Bauer, M. R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]

-

Saini, R. K., et al. (2005). Preparation and Crystal Structure of Two Bicyclo[1.1.0]butan-2-ones: A Hybrid Oxyallyl−Cyclopropanone Motif. Journal of the American Chemical Society. Available at: [Link]

-

Bauer, M. R., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Lindsay, V. N. G., et al. (n.d.). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PMC. Available at: [Link]

-

Dembitsky, V. M. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. Available at: [Link]

-

Chen, J., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PMC. Available at: [Link]

-

Walczak, M. A. A. (2009). SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES. D-Scholarship@Pitt. Available at: [Link]

-

Soler, M., et al. (2025). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. ResearchGate. Available at: [Link]

-

Trost, B. M., et al. (n.d.). Background for asymmet ric cyclobut ane synt hesis. (A) Cyclobutanes in... ResearchGate. Available at: [Link]

-

Pirnot, M. T., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 4157-4164. Available at: [Link]

-

Flitsch, S. L., et al. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(46), 13952-13953. Available at: [Link]

-

Magre, M., et al. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]

-

Lukin, K. A., et al. (2025). First synthesis of nitro-substituted bicyclo[1.1.0]butane derivatives and new method for generation of tricyclo[4.1.0.02,7]hept-1(7)-ene. ResearchGate. Available at: [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Publication Source Not Found.

-

Chen, J., et al. (2021). Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization. ResearchGate. Available at: [Link]

-

Wipf, P., et al. (n.d.). Asymmetric Synthesis of Bicyclo[1.1.0]butyl, Azabicyclo[1.1.0]butyl, and Bicyclo[1.1.1]pentyl Sulfoximines using a SuFEx Reaction. ChemRxiv. Available at: [Link]

-

Yoo, D., et al. (n.d.). Chiral amine synthesis via asymmetric catalytic hydrogenation of enamines. ResearchGate. Available at: [Link]

-

Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients. Publication Source Not Found.

-

de Souza, R. O. M. A., et al. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC. Available at: [Link]

-

Hepworth, L. J., et al. (n.d.). Transaminases for chiral amine synthesis. CoLab. Available at: [Link]

-

Li, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. Available at: [Link]

-

Shin, J.-S., & Kim, B.-G. (n.d.). Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. PubMed. Available at: [Link]

-

Li, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. PubMed. Available at: [Link]

-

Transaminases for chiral amine synthesis. ResearchGate. Available at: [Link]

-

Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Available at: [Link]

-

Janeš, D., et al. (2023). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 28(24), 8031. Available at: [Link]

-

Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. Available at: [Link]

-

de Miranda, A. S., et al. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC. Available at: [Link]

-

Serafin, K., et al. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]

-

Wang, C., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1184. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transaminases for chiral amine synthesis | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Approach to the Preliminary Biological Screening of 1-Cyclobutylethan-1-amine: An In-Depth Technical Guide

This guide provides a comprehensive framework for the initial biological evaluation of 1-Cyclobutylethan-1-amine, a novel chemical entity with potential pharmacological activity. As this molecule is largely uncharacterized in the public domain[1][2][3], this document outlines a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic profile, identify potential molecular targets, and elucidate its preliminary mechanism of action. This approach is grounded in established principles of early-stage drug discovery, emphasizing a logical progression from broad, cost-effective in silico and in vitro assays to more complex, target-specific functional assessments.[4][5]

Part 1: Foundational Characterization and In Silico Target Prediction

Prior to initiating any biological screening, a thorough characterization of this compound is paramount. This includes confirming its identity and purity via analytical methods such as NMR, mass spectrometry, and HPLC. Once validated, a computational, or in silico, approach can provide initial hypotheses regarding its potential biological targets, guiding the subsequent experimental design.[6][7]

Computational Target Prediction

Leveraging the known structure of this compound, various computational tools can predict its likely protein targets.[8][9] These methods primarily fall into two categories:

-

Ligand-based methods: These approaches compare the structure of this compound to databases of known active molecules.[6] Techniques like 2D fingerprint similarity and 3D shape matching can identify compounds with similar pharmacophores and, by extension, potential shared targets.

-

Structure-based methods (Reverse Docking): This technique involves docking the 3D structure of this compound into the binding sites of a wide array of known protein structures.[6] This can reveal potential high-affinity interactions and suggest primary biological targets.

The presence of a primary amine and a small, rigid cyclobutane ring suggests potential interactions with receptors that accommodate such moieties, including G-protein coupled receptors (GPCRs) and ion channels, which are common targets for psychoactive compounds and other CNS-active agents.[10][11] The cyclobutane ring, in particular, may confer unique selectivity or potency compared to more flexible alkyl chains.[12][13][14]

Table 1: Predicted Target Classes for this compound

| Predicted Target Class | Rationale | Potential Therapeutic Areas |

| G-Protein Coupled Receptors (GPCRs) | The amine group is a common pharmacophore for biogenic amine receptors (e.g., adrenergic, dopaminergic, serotonergic).[11] | CNS disorders, cardiovascular diseases, metabolic disorders |

| Ion Channels | Small molecule amines are known to modulate various ion channels. | Neurological disorders, pain, cardiovascular diseases |

| Monoamine Transporters | The structure shares similarities with substrates of transporters like DAT, NET, and SERT. | Depression, ADHD, substance abuse disorders |

| Enzymes (e.g., MAO, Kinases) | Amines can interact with the active sites of various enzymes.[8] | Neurological disorders, oncology |

Part 2: A Tiered In Vitro Screening Cascade

The following experimental workflow is designed to systematically evaluate the biological activity of this compound, starting with broad assessments of cytotoxicity and progressing to more specific target-based assays.

Caption: A tiered approach for the preliminary biological screening of this compound.

Tier 1: Foundational Assays

Rationale: It is essential to first determine the concentration range at which this compound exhibits cytotoxic effects. This ensures that subsequent assays are conducted at non-toxic concentrations, preventing false-positive results due to cell death.[15][16][17]

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa, or a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Other complementary assays such as LDH release (measuring membrane integrity) or live/dead staining can also be employed for a more comprehensive assessment.[15][16]

Rationale: A broad screen against a panel of known biological targets can quickly identify potential "hits" and provide an initial indication of selectivity.[5][18][19] This is often performed by contract research organizations (CROs) that offer standardized panels.

Experimental Approach: Submit this compound for screening against a broad panel of receptors, ion channels, transporters, and enzymes at a fixed concentration (e.g., 10 µM). A typical panel, such as the Eurofins SafetyScreen44 or a similar offering, will provide data on the percentage of inhibition or activation at a wide range of targets.

Tier 2: Target Validation and Elucidation

Hits identified in the broad panel screen should be followed up with more detailed quantitative assays to confirm the interaction and determine the potency of the compound.

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[20][21][22] These assays determine the dissociation constant (Kd) or the inhibition constant (Ki) of this compound for the target receptor.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor at a concentration close to its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the membranes with the bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filtermat using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of the specific radioligand binding). The Ki can then be calculated using the Cheng-Prusoff equation.[20]

Table 2: Representative Data from a Competitive Binding Assay

| This compound [M] | % Specific Binding |

| 1.00E-10 | 98.5 |

| 1.00E-09 | 95.2 |

| 1.00E-08 | 75.1 |

| 1.00E-07 | 49.8 |

| 1.00E-06 | 20.3 |

| 1.00E-05 | 5.6 |

Rationale: While binding assays confirm an interaction, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity.[23][24]

Experimental Approach: The choice of functional assay depends on the target identified.

-

For GPCRs:

-

For Ion Channels:

-

Use automated patch-clamp electrophysiology to measure changes in ion flow across the cell membrane.

-

Utilize ion-sensitive fluorescent dyes to measure changes in ion concentration or membrane potential.[24]

-

The output of these assays will be a dose-response curve from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.

Part 3: Preliminary Mechanism of Action Studies

Should the Tier 2 assays reveal potent and selective activity at a particular target, further studies can begin to elucidate the mechanism of action.

Caption: A simplified logical flow for elucidating the mechanism of action.

This could involve more detailed electrophysiology, second messenger pathway analysis, or initial assessments in more complex systems like primary cell cultures or tissue preparations. For compounds with potential psychoactive properties, in vitro metabolism studies using human liver microsomes can provide early insights into their metabolic stability and potential for active metabolites.[28]

Conclusion

The preliminary biological screening of a novel chemical entity like this compound requires a systematic and logical approach. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently profile its biological activity, identify potential targets, and lay the groundwork for more advanced preclinical development. This guide provides a robust framework for this initial exploration, emphasizing scientific rigor and the strategic use of established drug discovery methodologies.[4][29] The data generated from this screening cascade will be crucial in determining whether this compound warrants further investigation as a potential therapeutic agent.

References

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

-

Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

-

Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

-

Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]

-

The Guidelines for Early Drug Discovery for Future Application. Preprints.org. [Link]

-

(PDF) Computational prediction of small molecules targeting Lassa fever drug target using quantitative structure activity relationship (QSAR) and random forest algorithm. ResearchGate. [Link]

-

Functional assay systems for drug discovery at G-protein coupled receptors and ion channels. PubMed. [Link]

-

Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. [Link]

-

Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channel. Taylor & Francis Online. [Link]

-

Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Semantic Scholar. [Link]

-

GPCR Assay Services. ION Biosciences. [Link]

-

GPCRs - G Protein-Coupled Receptors. Molecular Devices. [Link]

-

Gαq GPCR assays. ION Biosciences. [Link]

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

-

Early Drug Discovery Strategies: The Search for Suitable Drug Candidates. FTLOScience. [Link]

-

Principles of early drug discovery. PubMed Central. [Link]

-

Well-Coated™ Amine Binding 96-Well Plates for Binding Peptide & Protein Amine Groups. G-Biosciences. [Link]

-

Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

-

Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

-

Synthesis of cyclobutyl amine 8. ResearchGate. [Link]

-

Advances in analytical methodologies for detecting novel psychoactive substances: a review. SpringerLink. [Link]

-

Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Hindawi. [Link]

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. [Link]

-

Best Practices in Novel Psychoactive Substances Testing for Laboratory Practitioners. Office of Justice Programs. [Link]

-

This compound. PubChem. [Link]

-

Z-Amino Acids Present Innovative Antimicrobial and Antibiofilm Properties against Methicillin-Susceptible and -Resistant Staphylococcus aureus. ACS Omega. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

-

About Ligand Binding Assays. Gifford Bioscience. [Link]

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

-

Impact of the basic amine on the biological activity and intracellular distribution of an aza-anthrapyrazole: BBR 3422. PubMed. [Link]

-

This compound. Sunway Pharm Ltd. [Link]

-

(1S)-1-cyclobutylethan-1-amine hydrochloride. PubChem. [Link]

-

Modified Flavonoids with Diamines and Polyamines Provide Enhanced Fluorescence and Antimicrobial Activity. MDPI. [Link]

-

Amine ligand-binding receptors. Reactome. [Link]

-

High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. PubMed. [Link]

-

Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. PubMed. [Link]

-

Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH. [Link]

-

Pharmacology of [Tyr1]nociceptin analogs: receptor binding and bioassay studies. PubMed. [Link]

-

Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]

Sources

- 1. This compound | C6H13N | CID 21274620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 60637-96-9 | AChemBlock [achemblock.com]

- 3. This compound - CAS:60637-96-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ftloscience.com [ftloscience.com]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | Amine ligand-binding receptors [reactome.org]

- 12. researchgate.net [researchgate.net]

- 13. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 14. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 16. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 17. mdpi.com [mdpi.com]

- 18. High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Receptor-Ligand Binding Assays [labome.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Functional assay systems for drug discovery at G-protein coupled receptors and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. ionbiosciences.com [ionbiosciences.com]

- 26. ionbiosciences.com [ionbiosciences.com]

- 27. GPCRs - G Protein-Coupled Receptors | Molecular Devices [moleculardevices.com]

- 28. youtube.com [youtube.com]

- 29. [PDF] Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of 1-Cyclobutylethan-1-amine: A Technical Guide

Introduction

1-Cyclobutylethan-1-amine (CAS No. 60637-96-9) is a primary aliphatic amine with a molecular formula of C₆H₁₃N and a molecular weight of 99.18 g/mol .[1][2] Its structure, featuring a cyclobutyl ring attached to an ethylamine moiety, presents an interesting case for spectroscopic analysis. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to understanding its spectroscopic signatures. The molecule consists of a four-membered cyclobutane ring, a chiral center at the carbon bearing the amine group, a methyl group, and a primary amine group (-NH₂). Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: General workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (5-30 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the low natural abundance of the ¹³C isotope. [3][4]2. Data Acquisition: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A greater number of scans is usually necessary to obtain a good signal-to-noise ratio. [5]3. Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 50 - 60 | C H-NH₂ |

| ~ 40 - 50 | Cyclobutyl C H |

| ~ 25 - 35 | Cyclobutyl C H₂ |

| ~ 15 - 25 | C H₃ |

| ~ 15 - 25 | Cyclobutyl C H₂ |

Note: Predicted chemical shifts are estimates. The two non-equivalent cyclobutyl CH₂ carbons may have distinct signals.

Interpretation of the ¹³C NMR Spectrum

-

Carbons Attached to Nitrogen: The carbon atom directly bonded to the nitrogen of the amine group (CH-NH₂) is expected to be the most deshielded among the sp³ carbons, appearing in the range of 50-60 ppm. [6]* Cyclobutyl Carbons: The carbons of the cyclobutane ring are expected to resonate in the range of 15-50 ppm. The methine carbon will be further downfield than the methylene carbons. Due to the asymmetry introduced by the substituent, the two methylene carbons of the cyclobutyl ring are diastereotopic and should, in principle, give rise to separate signals.

-

Methyl Carbon: The methyl carbon (CH₃) is expected to appear in the upfield region of the spectrum, around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid technique:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. [7]2. Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically run first and subtracted from the sample spectrum. [8]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3500 | Medium, Sharp (two bands) | N-H symmetric and asymmetric stretching (primary amine) |

| ~ 2850 - 2960 | Strong | C-H stretching (aliphatic) |

| ~ 1580 - 1650 | Medium to Strong | N-H bending (scissoring) |

| ~ 1020 - 1250 | Medium to Weak | C-N stretching |

| ~ 665 - 910 | Broad, Strong | N-H wagging |

Interpretation of the IR Spectrum

-

N-H Vibrations: The most characteristic feature for a primary amine is the presence of two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. [9]Additionally, a medium to strong N-H bending (scissoring) vibration is expected between 1580 and 1650 cm⁻¹, and a broad, strong N-H wagging band between 665 and 910 cm⁻¹. [9]* C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are indicative of the C-H stretching vibrations of the aliphatic cyclobutyl and ethyl groups.

-

C-N Stretching: A medium to weak absorption band for the C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range for an aliphatic amine. [9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a volatile liquid amine is through Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

-

Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph, which separates the compound from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. [10]3. Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value. [10]

Predicted Mass Spectrum and Fragmentation

This compound has a molecular formula of C₆H₁₃N, giving it a nominal molecular mass of 99. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this molecule. [11] The primary fragmentation pathway for aliphatic amines under electron ionization is α-cleavage , which involves the cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation. [11]

| m/z | Proposed Fragment | Comments |

|---|---|---|

| 99 | [C₆H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 84 | [M - CH₃]⁺ | Loss of a methyl radical via α-cleavage |

| 56 | [M - C₃H₇]⁺ | Loss of a propyl radical (from cyclobutyl ring cleavage) |

| 44 | [CH₃CH=NH₂]⁺ | α-cleavage with loss of the cyclobutyl radical |

Caption: Predicted fragmentation pathway of this compound in MS.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak (M⁺˙) is expected at m/z 99. For aliphatic amines, this peak may be weak or even absent.

-

α-Cleavage: The most significant fragmentation is expected to be α-cleavage.

-

Cleavage of the bond between the chiral carbon and the cyclobutyl ring would result in the loss of a cyclobutyl radical (C₄H₇•) and the formation of a stable iminium cation at m/z 44 ([CH₃CH=NH₂]⁺). This is often the base peak in the spectrum of such amines.

-

Cleavage of the bond between the chiral carbon and the methyl group would lead to the loss of a methyl radical (CH₃•) and the formation of an ion at m/z 84 .

-

-

Other Fragments: Cleavage within the cyclobutyl ring can also occur, leading to other smaller fragment ions.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide, based on predicted data and established spectroscopic principles, provides a detailed framework for the identification and structural elucidation of this compound. The key identifying features include the characteristic N-H stretches in the IR spectrum, the distinct signals for the protons and carbons adjacent to the nitrogen in the NMR spectra, and the predictable α-cleavage fragmentation pattern in the mass spectrum. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the identity and purity of this compound in research and development settings.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. In Organic Chemistry Class Notes. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines. [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, October 30). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

-

University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research. Retrieved from [Link]

-

YouTube. (2020, April 8). 28 IR Spectroscopy Liquid Sample (English). [Video]. Retrieved from [Link]

-

Cas-Number-Lookup.com. (n.d.). This compound molecular information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Introduction to Mass Spectrometry, a Tutorial. Retrieved from [Link]

-

Scripps Research. (n.d.). What is Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Cyclopropyl-1-cyclobutyl cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 60637-96-9 | AChemBlock [achemblock.com]

- 2. This compound | C6H13N | CID 21274620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. acdlabs.com [acdlabs.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

physical and chemical properties of 1-Cyclobutylethan-1-amine

An In-depth Technical Guide to 1-Cyclobutylethan-1-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral amine incorporating a cyclobutane moiety. The unique structural characteristics of cyclobutanes are of increasing interest in medicinal chemistry for their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This document details the known and predicted physicochemical and chemical properties of this compound, outlines a plausible synthetic route, and discusses its potential applications in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern drug design.[1][3] Its rigid, puckered conformation can offer a unique three-dimensional profile that can be exploited to achieve high affinity and selectivity for biological targets.[1] this compound (C6H13N) is a primary amine that features a chiral center directly attached to a cyclobutane ring, making it an attractive building block for the synthesis of novel pharmaceutical agents. This guide aims to consolidate the available information on this compound and provide expert insights into its properties and potential utility.

Physicochemical Properties

A summary of the computed and estimated physicochemical properties of this compound is presented below. Direct experimental data for some properties are limited; therefore, values for structurally similar compounds are provided for comparative purposes.

| Property | Value (this compound) | Reference / Note | Comparative Data |

| Molecular Formula | C6H13N | [4] | - |

| Molecular Weight | 99.17 g/mol | [4] | - |

| IUPAC Name | 1-cyclobutylethanamine | [4] | - |

| CAS Number | 60637-96-9 | [4] | - |

| Appearance | Flammable liquid (predicted) | [4] | - |

| Boiling Point | Not available | Cyclobutylamine: 81.5 °C[5] | |

| Density | Not available | Cyclobutylamine: 0.833 g/mL at 25 °C[5] | |

| pKa of Conjugate Acid | Estimated ~10.6 | Based on similar primary amines[6][7] | Propylamine: 10.69[6] |

| XLogP3-AA | 1 | [4] | - |

| Hydrogen Bond Donor Count | 1 | [4] | - |

| Hydrogen Bond Acceptor Count | 1 | [4] | - |

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the primary amine group and the adjacent cyclobutane ring.

Reactivity of the Amine Group: As a primary amine, this compound is expected to exhibit typical nucleophilic and basic properties. It can undergo a variety of reactions, including:

-

Salt formation: Reaction with acids to form ammonium salts.

-

Acylation: Reaction with acyl halides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Influence of the Cyclobutane Ring: The cyclobutane ring is known to be conformationally puckered and possesses significant ring strain (approximately 26 kcal/mol).[8] This strain can influence the reactivity of adjacent functional groups. While generally considered chemically inert, the cyclobutane ring can participate in ring-opening reactions under certain conditions, although this is not a typical reaction pathway for this compound under normal physiological or synthetic conditions.[8]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a multi-step process starting from commercially available materials. The key steps involve the formation of the precursor alcohol followed by its conversion to the amine.

Experimental Protocol: Synthesis of 1-Cyclobutylethan-1-ol

This procedure is adapted from known methods for the reduction of ketones.[9]

-

Dissolution: Dissolve cyclobutyl methyl ketone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-cyclobutylethan-1-ol.

Experimental Protocol: Synthesis of this compound

This protocol describes a potential conversion of the alcohol to the amine via a two-step process involving mesylation and subsequent displacement with an amine source.

-

Mesylation: Dissolve 1-cyclobutylethan-1-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir the reaction at room temperature for 2-4 hours until complete conversion is observed by TLC.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mesylate.

-

Amination: Dissolve the crude mesylate in a polar aprotic solvent such as DMF or DMSO. Add an excess of an ammonia equivalent (e.g., sodium azide followed by reduction, or a protected amine source).

-

Reaction: Heat the reaction mixture to facilitate the SN2 displacement of the mesylate. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, perform an appropriate aqueous work-up and purify the final product, this compound, by column chromatography or distillation.

Proposed Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of the cyclobutane ring and the chiral center.

-

-NH2 protons: A broad singlet, typically in the range of 1-3 ppm, which would disappear upon D2O exchange.

-

-CH(NH2)- proton: A multiplet, coupled to the methyl protons and the protons on the cyclobutane ring.

-

-CH3 protons: A doublet, coupled to the adjacent methine proton.

-

Cyclobutane protons: A series of complex multiplets in the upfield region (typically 1.5-2.5 ppm).[10][11]

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms.

-

-CH(NH2)- carbon: Expected in the range of 50-60 ppm.

-

-CH3 carbon: Expected in the upfield region, around 20-25 ppm.

-

Cyclobutane carbons: Multiple signals in the range of 15-40 ppm.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum should display characteristic N-H stretching and bending vibrations.[12][13]

-

N-H stretch: Two bands in the region of 3400-3250 cm⁻¹ (asymmetric and symmetric stretching).[12]

-

N-H bend (scissoring): A band in the region of 1650-1580 cm⁻¹.[12]

-

C-N stretch: A band in the region of 1250–1020 cm⁻¹ for aliphatic amines.[12]

-

C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M+) at m/z = 99. A key fragmentation pathway would be the alpha-cleavage, leading to the loss of a methyl radical to give a fragment at m/z = 84, or the loss of the cyclobutyl radical to give a fragment at m/z = 44.

Applications in Drug Development

The incorporation of a cyclobutane ring can confer several advantageous properties to a drug candidate, including:

-

Improved Metabolic Stability: The cyclobutane scaffold is generally resistant to metabolic degradation.[14]

-

Enhanced Solubility: The increased sp³ character can improve aqueous solubility.[14]

-

Conformational Rigidity: The constrained nature of the ring can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[1]

This compound, as a chiral building block, can be utilized in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands. Its primary amine handle allows for straightforward incorporation into various molecular scaffolds.

Safety and Handling

This compound is classified as a hazardous substance.[4]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a promising chiral building block for medicinal chemistry and drug discovery. While experimental data on this specific compound is not extensive, its properties and reactivity can be reliably predicted based on its structure and comparison to analogous compounds. The synthetic route outlined in this guide provides a practical approach to its preparation. The unique combination of a primary amine, a chiral center, and a cyclobutane ring makes this compound a valuable tool for the development of novel therapeutics with potentially improved pharmacological profiles.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

-

ResearchGate. Synthesis of cyclobutyl amine 8. [Link]

-

UCLA College of Chemistry and Biochemistry. IR: amines. [Link]

-

PrepChem.com. Synthesis of 1-amino-1-[1-(4-chlorophenyl)cyclobutyl]-3-ethylpentan-3-ol. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 1-Cyclobutylethenamine. [Link]

-

National Institute of Standards and Technology. Cyclobutylamine. [Link]

-

Royal Society of Chemistry. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

-

PubChem. 1-Cyclopropylethanamine. [Link]

-

Chegg.com. Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. [Link]

-

PubMed Central. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

PubMed Central. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

YouTube. Introduction to IR Spectroscopy - Amines. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-cyclobutyl- (CAS 3019-25-8). [Link]

-

PubChem. 1-Cyclobutylethan-1-one. [Link]

-

National Institute of Standards and Technology. Ethanone, 1-cyclobutyl-. [Link]

-

PubMed Central. Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. [Link]

-

Doc Brown's Chemistry. infrared spectrum of cyclobutane. [Link]

-

Doc Brown's Chemistry. proton nmr spectrum of cyclobutane. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

YouTube. 21.4 Alpha Alkylation | Organic Chemistry. [Link]

-

ChemSynthesis. 2-cyclohexen-1-amine. [Link]

-

National Institute of Standards and Technology. Ethanone, 1-cyclobutyl-. [Link]

-

YouTube. 21.4a Alpha Alkylation. [Link]

-

PubMed. C-H bond activation. Regioselective ketone α-alkylation with simple olefins via dual activation. [Link]

-

Wikipedia. (Diacetoxyiodo)benzene. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H13N | CID 21274620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. シクロブチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol | Chegg.com [chegg.com]

- 10. Cyclobutylamine(2516-34-9) 1H NMR spectrum [chemicalbook.com]

- 11. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

1-Cyclobutylethan-1-amine CAS number and nomenclature

An In-Depth Technical Guide to 1-Cyclobutylethan-1-amine

This guide provides a comprehensive technical overview of this compound, a valuable building block in modern medicinal chemistry. We will delve into its core chemical identity, synthesis, characterization, applications, and safety protocols, offering field-proven insights to support your research and development endeavors.

Core Chemical Identity and Nomenclature

This compound is a primary amine featuring a cyclobutane ring, a structural motif of increasing importance in drug design for its ability to confer conformational rigidity and improved metabolic stability.[1][2] Understanding its precise identification is critical for sourcing, regulatory compliance, and unambiguous scientific communication.

The nomenclature and identifiers for this compound and its common variants are multifaceted. The primary Chemical Abstracts Service (CAS) number refers to the racemic mixture. However, enantiomerically pure forms and salt derivatives are frequently used in specialized applications, each with a unique identifier.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-Cyclobutylethanamine | [3][4] |

| CAS Number (Racemate) | 60637-96-9 | [3][4][5] |

| CAS Number ( (R)-enantiomer ) | 778575-09-0 | [6] |

| CAS Number ( (S)-enantiomer ) | 1003-28-7 | [7] |

| CAS Number (HCl Salt) | 904733-73-9 | [8] |

| Molecular Formula | C₆H₁₃N | [3][4] |

| Synonyms | 1-Cyclobutyl-ethylamine, α-Methylcyclobutanemethanamine | [4][5] |

| EC Number | 835-210-9 | [4] |

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. The data below, derived from computational models, provides a robust profile for this compound.[4]

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 99.17 g/mol | [4] |

| XLogP3-AA (LogP) | 1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 26 Ų | [4] |

| SMILES | CC(C1CCC1)N | [4] |

| InChIKey | GDGHPMLCHFTAIY-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

The most efficient and scalable synthesis of this compound is achieved via the reductive amination of its corresponding ketone, 1-Cyclobutylethan-1-one (CAS: 3019-25-8).[9] This two-step, one-pot process is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the use of readily available, stable reagents.

The causality behind this choice is clear: The reaction proceeds through a stable imine intermediate, which is then selectively reduced to the target amine. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent in this context. Unlike harsher reagents like lithium aluminum hydride, STAB is mild, tolerant of various functional groups, and does not readily reduce the starting ketone, thereby minimizing side reactions and simplifying purification.

Synthetic Workflow Diagram

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination

This protocol is a representative method. Researchers must conduct their own risk assessment and optimization.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-Cyclobutylethan-1-one (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Source: Add ammonium acetate (1.5 - 2.0 eq) as the ammonia source. The acetate salt also acts as a mild acid catalyst to promote imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC or GC-MS.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to the mixture. An exotherm may be observed. Maintain the reaction temperature below 30°C.

-

Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization (Predicted)

While experimental spectra are not widely published, a robust prediction of the expected spectroscopic data can be made based on the molecule's structure and data from analogous compounds.[10][11][12] This serves as a vital reference for confirming the identity and purity of synthesized material.

Predicted Spectroscopic Data

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-1 (CH) | 2.5 - 2.9 | Multiplet | 1H |

| H-2 (CH₃) | 1.0 - 1.2 | Doublet | 3H |

| Cyclobutyl (CH) | 1.9 - 2.2 | Multiplet | 1H |

| Cyclobutyl (CH₂) | 1.6 - 1.9 | Multiplet | 6H |

| Amine (NH₂) | 1.1 - 2.0 | Broad Singlet | 2H |

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH-N) | 50 - 58 |

| C-2 (CH₃) | 22 - 26 |

| Cyclobutyl (CH) | 42 - 48 |

| Cyclobutyl (CH₂) | 28 - 35 |

| Cyclobutyl (CH₂) | 17 - 22 |

Mass Spectrometry (Electron Ionization - EI): The primary fragmentation pathway is expected to be the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a methyl radical (CH₃•) to yield a highly stable iminium cation.

-

Molecular Ion (M⁺): m/z = 99

-

Base Peak (M-15): m/z = 84 (Loss of •CH₃)

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound validation.

Applications in Research and Drug Development

This compound is a strategic building block for introducing the valuable cyclobutane moiety into drug candidates.[1] The hydrochloride salt is specifically noted as a component for creating "Protein Degrader Building Blocks," highlighting its use in advanced therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras).[8]

Key Application Areas:

-

Scaffold Decoration: The primary amine serves as a versatile chemical handle for amide couplings, reductive aminations, and other C-N bond-forming reactions to build molecular complexity.

-

Medicinal Chemistry: The cyclobutane group acts as a bioisostere for larger or more flexible groups, often improving metabolic stability and modulating lipophilicity.[1][2]

-

Fragment-Based Drug Discovery (FBDD): As a low molecular weight fragment, it can be used in screening campaigns to identify initial binding interactions with biological targets.

Safety, Handling, and Storage

As a primary amine, this compound requires careful handling. The GHS hazard classifications from PubChem indicate it is a flammable liquid and vapor that causes severe skin burns, eye damage, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[13][14]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[13] Keep away from heat, sparks, and open flames.[14] Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[13]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]

-